molecular formula C20H34O6 B12419138 6-Ketoprostaglandin F1alpha-d9

6-Ketoprostaglandin F1alpha-d9

Cat. No.: B12419138
M. Wt: 379.5 g/mol
InChI Key: KFGOFTHODYBSGM-XHLNDWJQSA-N
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Description

6-Keto Prostaglandin F1 is a stable metabolite of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. 6-Keto Prostaglandin F1 is produced through the non-enzymatic hydrolysis of prostacyclin in plasma and serves as an indicator of prostacyclin formation both in vivo and in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Keto Prostaglandin F1 can be synthesized from prostacyclin through non-enzymatic hydrolysis. The process involves the breakdown of prostacyclin in plasma, resulting in the formation of 6-Keto Prostaglandin F1 with a half-life of approximately 3 minutes .

Industrial Production Methods: Industrial production of 6-Keto Prostaglandin F1 typically involves the extraction and purification of prostacyclin from biological sources, followed by controlled hydrolysis to produce the stable metabolite. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Keto Prostaglandin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 6-Keto Prostaglandin F1.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives and metabolites, which play significant roles in physiological processes .

Scientific Research Applications

6-Keto Prostaglandin F1 has a wide range of scientific research applications:

Mechanism of Action

6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .

Comparison with Similar Compounds

    Prostacyclin (PGI2): The parent compound of 6-Keto Prostaglandin F1, known for its potent vasodilatory and anti-aggregating properties.

    Prostaglandin E1 (PGE1): Another prostaglandin with vasodilatory effects, used clinically to treat erectile dysfunction and peripheral artery disease.

    Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and uterine contractions.

Uniqueness: 6-Keto Prostaglandin F1 is unique due to its stability and role as a reliable marker for prostacyclin biosynthesis. Unlike its parent compound, prostacyclin, which has a very short half-life, 6-Keto Prostaglandin F1 remains stable in biological fluids, making it valuable for diagnostic and research purposes .

Properties

Molecular Formula

C20H34O6

Molecular Weight

379.5 g/mol

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

KFGOFTHODYBSGM-XHLNDWJQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O

Origin of Product

United States

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